![molecular formula C13H21ClN2O3 B2432325 Tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 2287247-91-8](/img/structure/B2432325.png)
Tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate
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Description
Scientific Research Applications
Synthesis Applications
Synthesis of Piperidine Derivatives
This compound is used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. Key steps include intramolecular nucleophilic opening of an oxirane ring and treatment with POCl3, leading to the formation of various N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).
Preparation of Nicotinic Acetylcholine Receptor Agonists
An optimized large-scale synthesis process utilizes this compound as an intermediate for nicotinic acetylcholine receptor agonists. The synthesis involves transformations like debenzylation and ring hydrogenation in a one-pot process (Jarugu et al., 2018).
Chemical Transformations
The compound reacts with various electrophiles and undergoes reduction and oxidation of functional groups. This leads to the creation of tert-butyl-(3aS,9bR)-1,3-dioxo-4,6,7,9,9a,9b-hexahydro-3aH-furo[3,4-h]isoquinoline-8-carboxylate as a Diels-Alder endo-adduct (Moskalenko & Boev, 2014).
Coupling with Arylboronic Acids
It is used in palladium-catalyzed coupling reactions with arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its versatility in organic synthesis (Wustrow & Wise, 1991).
Characterization and Analysis
- X-Ray and DFT Analyses: This compound has been studied using X-ray crystallographic analysis, revealing insights into its molecular and crystal structure. The study emphasized the importance of intramolecular hydrogen bonding in stabilizing these structures (Çolak et al., 2021).
Other Applications
Synthesis of Organic and Water Soluble Polymers
The compound is used in the synthesis of poly(1,4-phenylenevinylenes) containing carboxyl groups, highlighting its utility in polymer chemistry. This process involves living ring-opening metathesis polymerization of dicarboxybarrelenes (Wagaman & Grubbs, 1997).
Synthesis of Pyrrolidine Azasugars
The compound plays a role in the asymmetric synthesis of protected polyhydroxylated pyrrolidines, a key intermediate for the synthesis of pyrrolidine azasugars. This synthesis starts with the fully protected D-tartarimide derivative of the compound (Huang Pei-qiang, 2011).
Hydrogen-Bonded Chain Formation
The compound contributes to the formation of hydrogen-bonded chains of rings, showcasing its structural importance in crystallography and supramolecular chemistry (Trilleras et al., 2008).
properties
IUPAC Name |
tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O3/c1-13(2,3)19-12(18)15-7-9-5-4-6-16(11(14)17)10(9)8-15/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGERBFLXJNGTIQ-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCN(C2C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCN([C@@H]2C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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